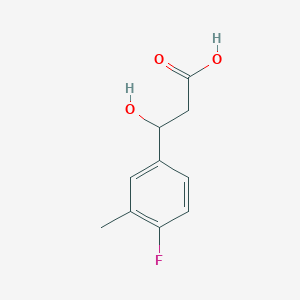
3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid is an organic compound that features a fluorinated aromatic ring and a hydroxypropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid typically involves the use of fluorinated aromatic precursors. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to the efficiency and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and hydroxypropanoic acid moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Fluoro-3-methylphenylboronic acid
- 4-Fluoro-3-methylphenyl isocyanate
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
Uniqueness
3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid is unique due to its combination of a fluorinated aromatic ring and a hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
生物活性
3-(4-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of analgesic and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C10H12FNO3
- Molecular Weight : 215.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in pain and inflammation pathways. The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity to various receptors, which may include:
- Cyclooxygenase (COX) Inhibition : Similar compounds have shown COX-inhibitory activity, suggesting that this compound may also reduce prostaglandin synthesis, leading to decreased inflammation and pain.
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, influencing pain perception pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Analgesic Effects : Preliminary studies show that this compound can alleviate pain in animal models, comparable to established analgesics.
- Anti-inflammatory Properties : Evidence suggests that it reduces inflammation markers in vitro and in vivo.
- Potential Antitumor Activity : Some studies indicate that fluorinated compounds can exhibit cytotoxic effects against certain cancer cell lines.
Case Study 1: Analgesic Activity
A study investigated the analgesic effects of this compound in a rodent model. The results demonstrated a significant reduction in pain response compared to control groups, indicating its potential as an effective analgesic agent .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment assessing inflammatory responses, this compound was shown to significantly lower levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-induced macrophages . This suggests a robust anti-inflammatory mechanism.
Case Study 3: Cytotoxicity Against Cancer Cells
Research published in a peer-reviewed journal highlighted the cytotoxic effects of the compound on human cancer cell lines, showing IC50 values comparable to some existing chemotherapeutics . This opens avenues for further exploration in cancer therapy.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Fluorophenyl Acetic Acid | Structure | Analgesic, Anti-inflammatory |
| 3-Hydroxy-2-amino-propionic Acid Amides | Structure | Analgesic |
| 2-Amino-2-(4-fluorophenyl)acetic Acid | Structure | Antitumor |
属性
分子式 |
C10H11FO3 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC 名称 |
3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI 键 |
BOOWRDSMTHUTDI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















